2(1H)-Pyridinone, 3,6-dimethyl- chemical properties and structure
2(1H)-Pyridinone, 3,6-dimethyl- chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structure
2(1H)-Pyridinone, 3,6-dimethyl-, a substituted pyridinone derivative, presents a scaffold of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.
Chemical Structure and Identifiers
The structural representation and key identifiers of 2(1H)-Pyridinone, 3,6-dimethyl- are crucial for its unambiguous identification in research and development.
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IUPAC Name: 3,6-dimethylpyridin-2(1H)-one
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CAS Number: 53428-02-7
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Molecular Formula: C₇H₉NO
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Molecular Weight: 123.15 g/mol
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Canonical SMILES: CC1=CC=C(C)C(=O)N1
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InChI Key: InChI=1S/C7H9NO/c1-5-3-2-4-6(2)8-7(5)9/h2-4H,1-2H3,(H,8,9)
The molecule features a pyridin-2-one core with methyl groups substituted at the 3 and 6 positions. This substitution pattern influences its electronic properties and steric hindrance, which in turn affect its reactivity and biological activity.
Physicochemical Properties
Precise physicochemical data is essential for predicting the behavior of a compound in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of pyridinone derivatives is a well-established area of organic chemistry, with several general methods available. While a specific, detailed protocol for 2(1H)-Pyridinone, 3,6-dimethyl- is not explicitly documented in the provided search results, a plausible synthetic approach can be inferred from the synthesis of similar compounds.
General Synthetic Strategy
A common and effective method for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide derivative. For the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-, a potential pathway would involve the reaction of a substituted β-ketoester with an appropriate nitrogen source.
Another general approach involves a one-pot, three-component reaction. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone has been achieved through a reaction of acetylacetone, malononitrile, and ammonium acetate.[1] This suggests that a similar multicomponent reaction strategy could be adapted for the synthesis of the target molecule.
Logical Workflow for a Plausible Synthesis:
Caption: Plausible synthetic workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectra for 2(1H)-Pyridinone, 3,6-dimethyl- are not available, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets in the range of δ 2.0-2.5 ppm. The protons on the pyridinone ring would appear as doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling constants depending on the substitution pattern. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (δ > 160 ppm), the carbons of the pyridinone ring (in the aromatic region), and the two methyl carbons (in the aliphatic region).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the pyridinone ring.
Biological Activity and Potential Applications
Pyridinone-containing compounds are recognized as "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their favorable solubility and lipophilicity profiles.
Derivatives of 2-pyridone have demonstrated a wide range of biological activities, including:
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Anticancer agents
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Antiviral agents
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Antimicrobial agents
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Inhibitors of phosphodiesterase 3 (PDE3) , a target for heart failure and platelet aggregation.[1]
While specific biological targets and signaling pathways for 2(1H)-Pyridinone, 3,6-dimethyl- have not been explicitly identified in the available literature, its structural similarity to other biologically active pyridinones suggests its potential as a lead compound in drug discovery programs. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and anti-inflammatory drugs, has been noted. It also serves as a building block in agrochemical research.
Potential Drug Discovery Workflow:
Caption: A typical drug discovery workflow starting with a lead compound.
Conclusion
2(1H)-Pyridinone, 3,6-dimethyl- is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview of its known properties and structure, along with predictive insights into its synthesis and spectroscopic characteristics based on the well-understood chemistry of the pyridinone class. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its biological activity in greater detail, paving the way for its potential application in the development of new therapeutics and other advanced materials.
